Lithium;4-ethyl-1,2,4-triazole-3-carboxylate

CYP26A1 inhibition Retinoic acid metabolism Triazole pharmacophore

Lithium 4-ethyl-1,2,4-triazole-3-carboxylate (CAS 2309456-63-9; synonym AT21350) is a pre-formed lithium salt of a 1,2,4-triazole-3-carboxylic acid bearing an N4-ethyl substituent. Its molecular formula is C₅H₆LiN₃O₂ with a molecular weight of 147.1 g/mol.

Molecular Formula C5H6LiN3O2
Molecular Weight 147.06
CAS No. 2309456-63-9
Cat. No. B2383798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;4-ethyl-1,2,4-triazole-3-carboxylate
CAS2309456-63-9
Molecular FormulaC5H6LiN3O2
Molecular Weight147.06
Structural Identifiers
SMILES[Li+].CCN1C=NN=C1C(=O)[O-]
InChIInChI=1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
InChIKeyZJEYTENXXCOIAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 4-Ethyl-1,2,4-triazole-3-carboxylate (CAS 2309456-63-9): Procurement-Grade Identity and Structural Baseline


Lithium 4-ethyl-1,2,4-triazole-3-carboxylate (CAS 2309456-63-9; synonym AT21350) is a pre-formed lithium salt of a 1,2,4-triazole-3-carboxylic acid bearing an N4-ethyl substituent. Its molecular formula is C₅H₆LiN₃O₂ with a molecular weight of 147.1 g/mol [1]. The compound features a carboxylate anion charge-balanced by a lithium cation, yielding a formal charge of zero with two covalently bonded units [1]. Computed descriptors include a topological polar surface area (TPSA) of 70.8 Ų, four hydrogen-bond acceptor sites, zero hydrogen-bond donors, and two rotatable bonds [1]. The IUPAC name is lithium 4-ethyl-1,2,4-triazole-3-carboxylate, and the InChIKey is ZJEYTENXXCOIAB-UHFFFAOYSA-M . This compound serves as a building block for more complex triazole derivatives and is investigated for biological and materials-science applications [1].

Why Lithium 4-Ethyl-1,2,4-triazole-3-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Lithium triazole carboxylates with seemingly minor structural variations produce markedly different physicochemical and functional profiles. The N4-ethyl substitution pattern on the 1,2,4-triazole ring generates a distinct electronic environment compared to N1-substituted positional isomers such as lithium 1-ethyl-1H-1,2,4-triazole-5-carboxylate (CAS 2247107-72-6), where the carboxylate is anchored at the 5-position rather than the 3-position . Published CYP26A1 inhibition data demonstrate that the 4-ethyl-1,2,4-triazole pharmacophore achieves an IC₅₀ of 4.5 μM, a potency that is substitution-position-dependent and not transferable to N1-substituted analogs lacking comparable data [1]. Furthermore, the lithium carboxylate salt form (MW 147.1 g/mol, TPSA 70.8 Ų) differs fundamentally from the corresponding ethyl ester (MW 169.18 g/mol, XLogP3 0.3, TPSA 57 Ų) in ionic character, solubility, and hydrogen-bonding capacity, precluding interchangeable use in synthesis, formulation, or electrochemical applications [2]. Substituting a methyl homolog (MW 133.04 g/mol) for the 4-ethyl derivative alters lipophilicity, steric bulk, and potentially target-binding affinity—parameters that are critical in medicinal chemistry and materials design [2].

Quantitative Differentiation Evidence for Lithium 4-Ethyl-1,2,4-triazole-3-carboxylate: Head-to-Head and Cross-Study Comparisons


N4-Ethyl Positional Selectivity: CYP26A1 Inhibitory Activity vs. N1-Substituted Isomer Baseline

The 4-ethyl-1,2,4-triazole scaffold—the core pharmacophore of lithium 4-ethyl-1,2,4-triazole-3-carboxylate—demonstrates CYP26A1 inhibitory activity with an IC₅₀ of 4.5 μM in an MCF-7 cell-based assay, which is superior to the reference inhibitor liarozole (IC₅₀ 7 μM) [1]. This activity is contingent on the N4-substitution pattern; the corresponding 4-methyl analog and other alkyl/aryl variants exhibited different potencies within the same study, confirming that the 4-ethyl group provides a specific steric and electronic contribution [1]. By contrast, the positional isomer lithium 1-ethyl-1H-1,2,4-triazole-5-carboxylate (CAS 2247107-72-6) bears the carboxylate at the 5-position and the ethyl group at N1, with a reported LogP of −0.0089 , whereas no comparable CYP26A1 inhibition data exist for this N1-substituted isomer. Users requiring the 4-ethyl-1,2,4-triazole pharmacophore for structure–activity relationship (SAR) studies or target engagement cannot substitute the N1-isomer without risking loss of activity.

CYP26A1 inhibition Retinoic acid metabolism Triazole pharmacophore Positional isomerism

Lithium Salt vs. Ethyl Ester: Computed Physicochemical Property Divergence for Formulation and Reactivity Decisions

Direct comparison of computed molecular properties between lithium 4-ethyl-1,2,4-triazole-3-carboxylate and its neutral ethyl ester analog (ethyl 4-ethyl-1,2,4-triazole-3-carboxylate) reveals substantial differences that dictate their respective application domains. The lithium salt has a molecular weight of 147.1 g/mol, a TPSA of 70.8 Ų, and 2 rotatable bonds, whereas the ethyl ester has a molecular weight of 169.18 g/mol, a TPSA of 57 Ų, and 4 rotatable bonds [1][2]. The salt possesses 4 hydrogen-bond acceptor sites and zero donors, indicating strong propensity for aqueous solvation and metal-ion coordination, while the ester's XLogP3 of 0.3 reflects greater lipophilicity [2]. The salt's formal charge of zero (zwitterionic internal neutralization) contrasts with the ester's neutral covalent character, making the lithium salt directly usable in aqueous-phase reactions and as a pre-formed electrolyte component without requiring hydrolysis or deprotonation steps [1].

Physicochemical profiling Salt vs. ester Solubility Hydrogen bonding Pre-formulation

Electrolyte Additive Potential: Class-Level Precedent from 1,2,4-Triazole-3-Carboxylate Analogs in Lithium Metal Batteries

Methyl 1H-1,2,4-triazole-3-carboxylate (MTC), a close structural analog differing only in the absence of the N4-ethyl substituent and the lithium cation, has been experimentally validated as a multifunctional electrolyte additive in lithium metal batteries. MTC addition led to the formation of protective solid electrolyte interfaces (SEI) on both anode and cathode, while simultaneously serving as a Lewis base to remove HF from the electrolyte, thereby preventing electrolyte deterioration [1]. The 1,2,4-triazole-3-carboxylate anion scaffold shared by MTC and lithium 4-ethyl-1,2,4-triazole-3-carboxylate is the functional unit responsible for both SEI-forming and HF-scavenging activities [1]. Furthermore, nitrogen-rich azoles including triazole (Ta) have been shown to increase ionic conductivity and lithium-ion transference number in Li-S batteries, with Ta-enabled cells delivering an initial discharge capacity of 1425.5 mAh g⁻¹ at 0.2C rate [2]. The lithium salt form of 4-ethyl-1,2,4-triazole-3-carboxylate offers a potential advantage over the neutral methyl ester MTC by providing the carboxylate in its pre-ionized, lithium-coordinating state directly compatible with electrolyte formulations [1][2].

Lithium metal battery Electrolyte additive Solid electrolyte interphase HF scavenging Triazole carboxylate

Ethyl vs. Methyl Homolog Differentiation: Molecular Weight, Steric Bulk, and Lipophilicity for SAR and Materials Design

Comparing lithium 4-ethyl-1,2,4-triazole-3-carboxylate (MW 147.1 g/mol) with its direct methyl homolog lithium 4-methyl-4H-1,2,4-triazole-3-carboxylate (MW 133.04 g/mol) reveals a molecular weight increase of 14.06 Da (+10.6%) attributable to the additional methylene unit in the 4-ethyl substituent [1]. This incremental change carries consequences for lipophilicity: the ethyl group increases hydrocarbon surface area, which is expected to elevate LogP by approximately 0.5–0.7 log units compared to the methyl analog, based on established π-contribution values for methylene insertion in heterocyclic systems. The additional rotatable bond in the ethyl side chain also introduces conformational flexibility absent in the methyl homolog. Within the CYP26A1 study, the 4-methyl-1,2,4-triazole derivative was synthesized alongside the 4-ethyl analog, confirming that homolog-dependent activity differences are observable in biological assays [2]. For procurement decisions in SAR campaigns, the 4-ethyl compound provides a distinct lipophilicity/steric data point that the methyl homolog cannot replicate.

Homolog comparison Lipophilicity Steric effects SAR Materials design

Bifunctional Triazole-Carboxylate Coordination Motif: TPSA and Hydrogen-Bond Acceptor Profile for Metal-Organic Framework and Coordination Polymer Synthesis

Lithium 4-ethyl-1,2,4-triazole-3-carboxylate presents a bifunctional ligand architecture combining a 1,2,4-triazole N-donor site with a carboxylate O-donor site, a motif recognized for constructing coordination polymers and metal-organic frameworks (MOFs) [1]. The compound's computed TPSA of 70.8 Ų and four hydrogen-bond acceptor sites reflect the dual donor capacity [2]. In contrast, the ethyl ester analog lacks the carboxylate donor (TPSA 57 Ų, no anionic oxygen available for metal coordination) [3]. Lithium 4-ethyl-1,2,4-triazole-3-carboxylate shares this bifunctional motif with other 1,2,4-triazole-3-carboxylates that have been employed as linkers in MOF synthesis; for example, asymmetric lithium salts of 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid have been used to construct Pb(II)-containing 2D coordination networks [4]. The pre-formed lithium salt eliminates the need for in-situ deprotonation of the carboxylic acid, streamlining MOF synthesis protocols.

Coordination chemistry Metal-organic frameworks Bifunctional ligand Triazole-carboxylate Lithium carboxylate

Recommended Application Scenarios for Lithium 4-Ethyl-1,2,4-triazole-3-carboxylate (CAS 2309456-63-9) Based on Quantitative Differentiation Evidence


CYP26A1-Targeted Medicinal Chemistry: Retinoic Acid Metabolism Modulation

The 4-ethyl-1,2,4-triazole pharmacophore—the core scaffold of this compound—has demonstrated CYP26A1 inhibitory activity with an IC₅₀ of 4.5 μM, surpassing the reference inhibitor liarozole (IC₅₀ 7 μM) in an MCF-7 cell-based assay [1]. The lithium carboxylate salt serves as a versatile synthetic intermediate for constructing elaborated 4-ethyl-1,2,4-triazole derivatives targeting CYP26A1 for applications in oncology and dermatology, where retinoic acid metabolism modulation is therapeutically relevant [1]. Researchers should select this specific N4-ethyl carboxylate salt rather than the N1-substituted positional isomer (CAS 2247107-72-6), which has no published CYP26A1 activity data and a fundamentally different pharmacophoric geometry .

Lithium Metal and Lithium-Sulfur Battery Electrolyte Additive Development

The 1,2,4-triazole-3-carboxylate scaffold has been experimentally validated as a multifunctional electrolyte additive in lithium metal batteries: methyl 1H-1,2,4-triazole-3-carboxylate (MTC) forms protective SEI layers on both electrodes and scavenges HF from the electrolyte [2]. Nitrogen-rich triazoles also enhance ionic conductivity and enable superlong cycling in Li-S cells, with Ta-additive cells achieving an initial discharge capacity of 1425.5 mAh g⁻¹ at 0.2C [3]. Lithium 4-ethyl-1,2,4-triazole-3-carboxylate offers a pre-formed lithium salt combining these class-validated SEI/HF-scavenging functions with an intrinsic lithium cation, potentially simplifying electrolyte formulation relative to neutral ester additives such as MTC [2][3].

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis Using a Pre-Formed Bifunctional Linker

The compound provides both triazole N-donor and carboxylate O-donor sites in a single, pre-ionized lithium salt, with a TPSA of 70.8 Ų and four H-bond acceptor positions reflecting its dual donor capacity [4]. This bifunctional motif is directly applicable to the construction of 1D, 2D, and 3D coordination networks, as demonstrated by related 1,2,4-triazole-3-carboxylate lithium salts that have yielded Pb(II) 2D coordination polymers [5]. Unlike the corresponding ethyl ester (TPSA 57 Ų), which requires a separate hydrolysis step to liberate the carboxylate donor, the lithium salt is ready for direct use in hydrothermal or solvothermal MOF synthesis [6].

Structure–Activity Relationship (SAR) Exploration of N4-Alkyl Triazole Pharmacophores

For medicinal chemistry programs systematically probing the effect of N4-alkyl chain length on biological activity, lithium 4-ethyl-1,2,4-triazole-3-carboxylate provides a well-defined ethyl data point (MW 147.1 g/mol) that sits between the methyl homolog (MW 133.04 g/mol) and higher alkyl variants [4]. The 4-ethyl group contributes an estimated ΔLogP of approximately +0.5 to +0.7 relative to the 4-methyl homolog, enabling systematic lipophilicity–activity profiling [4]. The pre-formed lithium carboxylate can be directly employed in amide coupling or esterification reactions to generate diverse analog libraries without requiring a preliminary acid liberation step [4].

Quote Request

Request a Quote for Lithium;4-ethyl-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.